

An In-Depth Technical Guide to the Physicochemical Properties of Disodium Pamoate Monohydrate

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Compound of Interest

Compound Name: Disodium pamoate monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, the hydrated sodium salt of pamoic acid, is a crucial excipient in the pharmaceutical industry.^{[1][2][3]} Its primary application lies in its ability to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting and sustained-release drug formulations.^{[1][4]} This technical guide provides a comprehensive overview of the core physicochemical properties of **disodium pamoate monohydrate**, complete with experimental methodologies and visual representations of its applications and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **disodium pamoate monohydrate** is essential for its effective utilization in drug formulation. Key properties are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Reference
Chemical Name	disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate	[1] [2] [3]
Synonyms	Disodium embonate monohydrate	[2]
CAS Number	71607-30-2	[1] [3]
Molecular Formula	C ₂₃ H ₁₆ Na ₂ O ₇	[1] [2] [3]
Molecular Weight	450.3 g/mol	[1] [2] [3]
Appearance	White crystalline powder	[1]

Table 2: Solubility Data

Solvent	Solubility	Reference
Water	43 g/L at 20°C (anhydrous form)	[5]
Dimethyl Sulfoxide (DMSO)	≥28.6 mg/mL (anhydrous form)	[5]
Ethanol	Insoluble (anhydrous form)	[5]

Note: Specific quantitative solubility data for the monohydrate form in various solvents is not readily available in the cited literature. The provided data pertains to the anhydrous or unspecified form.

Table 3: Thermal Properties

Property	Value	Reference
Melting Point	≥300 °C (decomposes) for anhydrous form	[5] [6]

Note: A specific melting point for the monohydrate form is not explicitly stated in the reviewed literature. Thermal analysis would reveal an endothermic event corresponding to the loss of water of hydration prior to the melting/decomposition of the anhydrous form.[4]

Table 4: Acidity

Property	Value	Reference
pKa (Pamoic Acid)	2.67 ± 0.30 (Predicted)	[6]

Note: The pKa value is for the parent compound, pamoic acid. This value is critical in understanding salt formation reactions.

Experimental Protocols

Detailed experimental protocols are vital for the accurate characterization of **disodium pamoate monohydrate**. The following sections outline the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and thermal stability of **disodium pamoate monohydrate**.

Methodology:

- Calibrate the TGA/DSC instrument for temperature and heat flow.[7]
- Accurately weigh 5-10 mg of the **disodium pamoate monohydrate** sample into an aluminum pan.[8]
- Place the sample pan and an empty reference pan into the instrument.
- Heat the sample from ambient temperature to above 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.[9]

- Record the weight loss as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).[10]
- The initial weight loss step in the TGA curve corresponds to the loss of water of hydration, which can be quantified.[11] The DSC curve will show an endothermic peak associated with this dehydration, followed by thermal events related to the melting and/or decomposition of the anhydrous salt.[4][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **disodium pamoate monohydrate** and confirm its chemical structure.

Methodology:

- Ensure the sample is dry to avoid interference from adsorbed water.
- Prepare the sample using an appropriate technique, such as creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a translucent disk.
- Place the sample in the FTIR spectrometer.
- Acquire the infrared spectrum over the range of 4000-400 cm^{-1} .[12]
- Interpret the resulting spectrum by identifying characteristic absorption bands for functional groups such as O-H (from the water of hydration and hydroxyl groups), C=O (from the carboxylate), C=C (from the aromatic rings), and C-H.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **disodium pamoate monohydrate**.

Methodology:

- Dissolve an appropriate amount of **disodium pamoate monohydrate** in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO-d_6).

- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals, which will correspond to the different protons and carbons in the molecule.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline structure of **disodium pamoate monohydrate**.

Methodology:

- Grind the sample to a fine powder to ensure random orientation of the crystallites.
- Mount the powdered sample onto a sample holder.
- Place the sample in the PXRD instrument.
- Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically $\text{Cu K}\alpha$).
- The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form of **disodium pamoate monohydrate**.[\[16\]](#)[\[17\]](#)

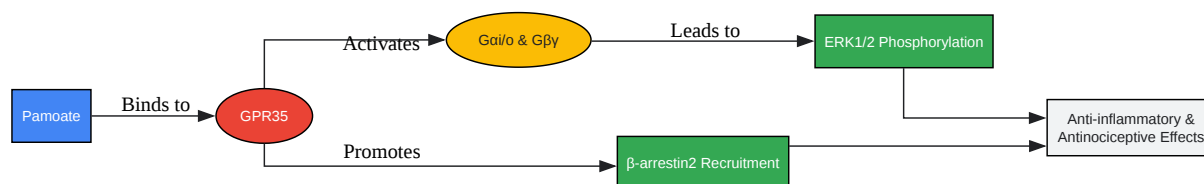
Signaling Pathway and Application Workflow

While disodium pamoate itself is generally considered an inactive carrier, its parent molecule, pamoic acid, has been shown to be a potent agonist of the G protein-coupled receptor 35 (GPR35). This interaction triggers downstream signaling cascades with potential therapeutic implications.

GPR35 Signaling Pathway Activated by Pamoate

The activation of GPR35 by the pamoate anion initiates a signaling cascade involving G proteins, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and

the recruitment of β -arrestin2.[18][19][20] This pathway is implicated in anti-inflammatory and antinociceptive effects.

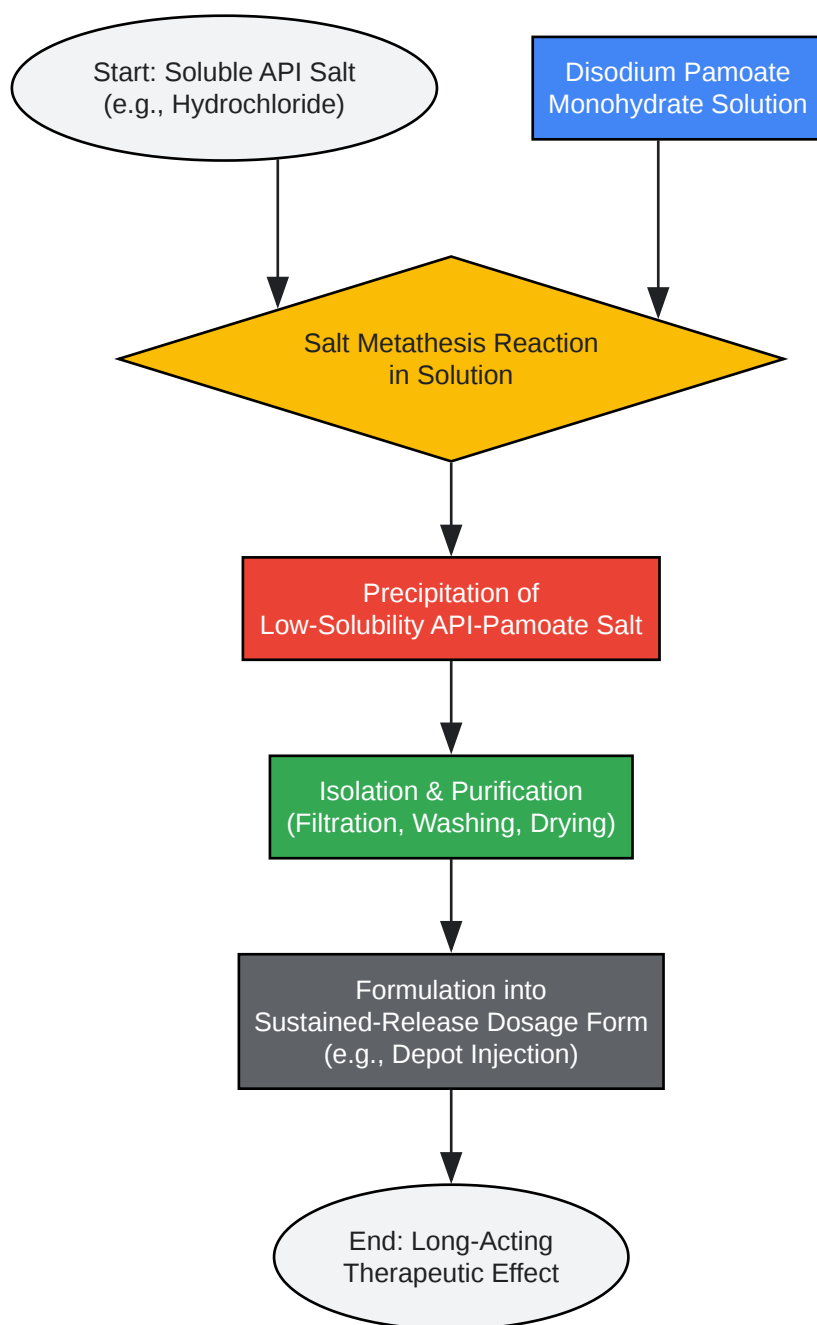


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GPR35 signaling cascade initiated by pamoate.

Workflow for Sustained-Release Formulation

The primary utility of **disodium pamoate monohydrate** in drug development is the creation of low-solubility salts of APIs, which is fundamental to formulating sustained-release dosage forms.[4][21][22][23][24] This process significantly reduces the dissolution rate of the API, allowing for prolonged therapeutic effects.



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